3-Desacetylvecuronium is a significant metabolite of the neuromuscular blocking agent vecuronium, which is widely used in anesthesia to induce muscle relaxation during surgical procedures. This compound plays a crucial role in the pharmacodynamics of vecuronium, exhibiting approximately 50% of the neuromuscular blocking potency compared to its parent compound. Understanding 3-desacetylvecuronium's properties, synthesis, and applications is essential for optimizing its use in clinical settings.
3-Desacetylvecuronium is produced primarily through the metabolic processes that occur in the liver when vecuronium is administered. The compound is formed as a result of deacetylation, which is a common metabolic pathway for various aminosteroid neuromuscular blockers.
3-Desacetylvecuronium belongs to the class of non-depolarizing neuromuscular blockers. These agents act by competitively inhibiting acetylcholine at the neuromuscular junction, leading to muscle paralysis. It is categorized within the aminosteroid group of muscle relaxants.
The synthesis of 3-desacetylvecuronium occurs naturally through the metabolism of vecuronium. Upon administration, vecuronium undergoes enzymatic deacetylation primarily in the liver.
During this metabolic process, enzymes such as cytochrome P450 play a role in converting vecuronium into its active metabolites, including 3-desacetylvecuronium. This transformation involves the removal of an acetyl group from the vecuronium molecule, resulting in a compound that retains some neuromuscular blocking activity.
The molecular formula for 3-desacetylvecuronium is CHNO and it has a molecular weight of approximately 446.61 g/mol. The structure features a steroid backbone with specific functional groups that contribute to its pharmacological effects.
The structural configuration includes two quaternary ammonium groups, which are characteristic of its action as a neuromuscular blocker. The compound's stereochemistry and functional groups are critical for its interaction with nicotinic acetylcholine receptors.
3-Desacetylvecuronium can participate in various chemical reactions typical for quaternary ammonium compounds, including hydrolysis and interactions with other neurotransmitters at the neuromuscular junction.
The primary reaction involving 3-desacetylvecuronium in clinical settings is its competitive antagonism at the neuromuscular junction, where it binds to nicotinic receptors without activating them, thus preventing muscle contraction.
The mechanism of action for 3-desacetylvecuronium involves competitive inhibition at the neuromuscular junction. By binding to nicotinic acetylcholine receptors on the motor end plate, it prevents acetylcholine from eliciting muscle contractions.
Studies indicate that concentrations of 3-desacetylvecuronium that achieve 50% neuromuscular block are around 123 ng/ml, compared to approximately 102 ng/ml for vecuronium itself . This potency underlines its significance in prolonged muscle relaxation during surgical procedures.
3-Desacetylvecuronium is primarily utilized in clinical anesthesia as an active metabolite of vecuronium. Its understanding is essential for:
3-Desacetylvecuronium (Org 7268) is a primary metabolite of the steroidal neuromuscular blocking agent (NMBA) vecuronium bromide. This monoquaternary ammonium compound forms through enzymatic deacetylation of the parent drug, predominantly in the liver. Unlike many drug metabolites that are pharmacologically inert, 3-desacetylvecuronium exhibits intrinsic neuromuscular blocking activity, contributing significantly to the clinical profile of vecuronium—particularly during prolonged administration or in specific patient populations. Its chemical designation is 1-[(2β,3α,5α,16β,17β)-17-(Acetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium Bromide (C~32~H~55~BrN~2~O~3~), with a molecular weight of 595.69 g/mol [8]. As a pharmacologically active metabolite, it complicates the predictability of vecuronium's effects, especially in critical care settings where drug accumulation can occur.
The persistence of 3-desacetylvecuronium in systemic circulation is a primary contributor to prolonged neuromuscular blockade following vecuronium administration. This effect is particularly pronounced in two clinical contexts:
Renal Impairment: In patients with renal failure, 3-desacetylvecuronium accumulates due to its reduced renal clearance (0.85 mL/kg/min vs. vecuronium’s 0.58 mL/kg/min). Studies show its terminal elimination half-life extends to 116 minutes (range: 44–672 minutes), compared to vecuronium’s 34 minutes. This results in sustained blockade even after vecuronium discontinuation [2] [7].
Long-Term Infusion: During extended vecuronium infusions in intensive care units (ICUs), 3-desacetylvecuronium can account for up to 25% of the administered dose recovered via bile and 10% in urine. Its plasma concentrations rise progressively, leading to unexpected deepening of paralysis. Notably, in primates, spontaneous recovery from a 3-desacetylvecuronium-induced neuromuscular block (TOF ratio to 90%) averaged 17.6 minutes, but this extends to hours in humans with organ dysfunction [1] [7] [10].
Paradoxically, in vitro studies reveal that 3-desacetylvecuronium may antagonize vecuronium’s effects at certain concentrations. Isobolographic analysis of rat diaphragm preparations demonstrated less-than-additive interactions, suggesting complex receptor dynamics. This antagonism, however, is clinically overshadowed by its net blocking potency [3].
3-Desacetylvecuronium’s bioactivity stems from strategic structural modifications to the vecuronium molecule:
Deacetylation at Position 3: Removal of the acetyl group from the 3-hydroxyl position of the androstane skeleton increases polarity (see Table 1). This alters distribution kinetics, evidenced by a larger steady-state volume of distribution (254 mL/kg vs. vecuronium’s 152 mL/kg) [2] [6].
Quaternary Ammonium Retention: Like vecuronium, it retains the critical quaternary ammonium group at position 16, enabling competitive binding to nicotinic acetylcholine receptors at the neuromuscular junction. Molecular modeling confirms this moiety’s role in anchoring to receptor anionic sites [6] [8].
Reduced Steric Hindrance: Deacetylation exposes the 3-hydroxy group, potentially facilitating hydrogen bonding with receptor sites. This may explain its 50-80% relative potency compared to vecuronium in animal models. The concentration producing 50% neuromuscular block (EC~50~) in humans is 123 ng/mL vs. vecuronium’s 102 ng/mL [2] [10].
Table 1: Structural and Pharmacokinetic Comparison of Vecuronium and 3-Desacetylvecuronium
Property | Vecuronium | 3-Desacetylvecuronium | Implications |
---|---|---|---|
Chemical Modification | 3-Acetyl group | 3-Hydroxy group | Increased polarity |
Plasma Clearance | 5.39 mL/kg/min | 3.51 mL/kg/min | Reduced elimination |
Volume of Distribution (Vd) | 152 mL/kg | 254 mL/kg | Wider tissue distribution |
Elimination Half-life | 34 min | 116 min | Prolonged activity |
Renal Clearance | 0.58 mL/kg/min | 0.85 mL/kg/min | Accumulates in renal failure |
EC~50~ (Humans) | 102 ng/mL | 123 ng/mL | Slightly reduced potency |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3